REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CCO[C:23](/[N:25]=N/C(OCC)=O)=O.[C:32]1([CH:38]([C:40]2[CH:41]=[N:42][CH:43]=[CH:44][CH:45]=2)O)[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1.CC(C)(O)C#N>C1COCC1>[C:32]1([CH:38]([C:40]2[CH:41]=[N:42][CH:43]=[CH:44][CH:45]=2)[C:23]#[N:25])[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1
|
Name
|
|
Quantity
|
3.83 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
DEAD
|
Quantity
|
2.54 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.78 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(O)C=1C=NC=CC1
|
Name
|
|
Quantity
|
1.319 mL
|
Type
|
reactant
|
Smiles
|
CC(C#N)(O)C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for an additional 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
stirred for 1 h at 0° C. and 18 h at room temperature
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
then purified by flash chromatography
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C#N)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.972 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |